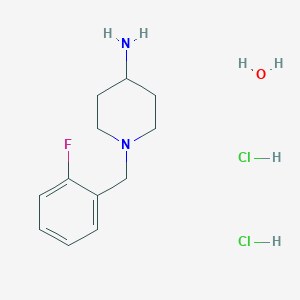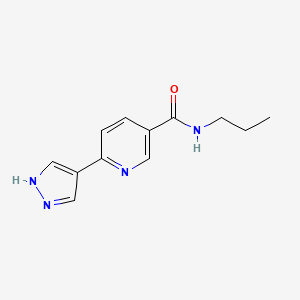![molecular formula C17H22N6O B3807877 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B3807877.png)
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine
Übersicht
Beschreibung
The compound “5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine” belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have been reported to possess a wide variety of biological activities, particularly for cancer treatment .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . In some cases, iodine has been used as an oxidizing agent for making a C−O bond, which is utilized for ring formation by the condensation of semicarbazide with aliphatic, as well aromatic/hetero aromatic aldehydes .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, including the compound , is characterized by a five-membered ring containing one oxygen and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles are diverse. They can undergo nucleophilic substitutions . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on their specific structure and substituents. For instance, some 1,3,4-oxadiazoles have been reported to be yellow solids .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of 1,3,4-oxadiazoles include the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells . There is also interest in exploring the anticancer potential of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .
Eigenschaften
IUPAC Name |
N-methyl-5-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methylpyrazol-4-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12(2)7-15-20-17(24-21-15)14-5-6-16(18-9-14)22(3)10-13-8-19-23(4)11-13/h5-6,8-9,11-12H,7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUBOQBCPBCDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2=CN=C(C=C2)N(C)CC3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3807795.png)
![2-methoxy-N-{4-[(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]phenyl}acetamide](/img/structure/B3807809.png)

![2-[3-(3-benzyl-1H-1,2,4-triazol-5-yl)propyl]-5-(4-fluorophenyl)-2H-tetrazole](/img/structure/B3807816.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B3807820.png)
![5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B3807830.png)


![N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3807858.png)
![N-(4-{2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3807861.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3807885.png)
![1-(2-cyclohexylethyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B3807886.png)

